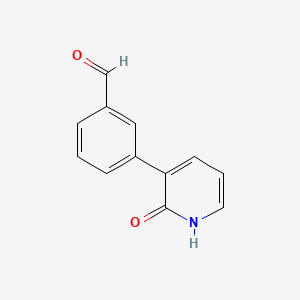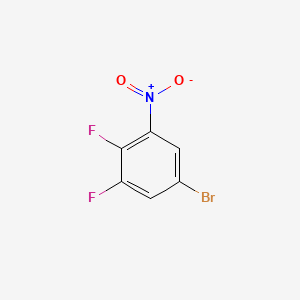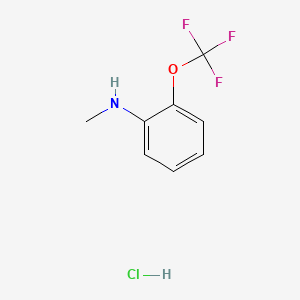
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-2-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 175278-04-3 . It has a molecular weight of 191.15 and its IUPAC name is N-methyl-2-(trifluoromethoxy)aniline . The compound is a light brown to brown liquid .
Molecular Structure Analysis
The InChI code for “N-Methyl-2-(trifluoromethoxy)aniline” is 1S/C8H8F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5,12H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-Methyl-2-(trifluoromethoxy)aniline” is a light brown to brown liquid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Material Applications
Synthesis of Trifluoromethoxylated Aniline Derivatives : Trifluoromethoxylated aromatic compounds, such as N-Methyl-2-(trifluoromethoxy)aniline hydrochloride, are crucial due to their pharmacological and biological properties. A user-friendly protocol employing Togni reagent II has facilitated the synthesis of ortho-trifluoromethoxylated aniline derivatives. These compounds serve as valuable synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials development (Pengju Feng & Ming‐Yu Ngai, 2016).
Metalation and Structural Elaboration : The structural elaboration of trifluoromethoxy-substituted anilines through metalation highlights the compound's versatility. This process enables selective site functionalization, paving the way for the synthesis of complex molecules with potential applications in various industries (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).
Liquid Crystal Development : Derivatives bearing trifluoromethyl or trifluoromethoxy groups have been synthesized and shown to exhibit stable liquid crystalline phases. These materials are of interest for their high orientational order and potential applications in display technologies (S. Miyajima et al., 1995).
Agrochemical Intermediate Synthesis
- Synthesis of Agrochemical Intermediates : An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important intermediate in agrochemical production, has been developed. This method offers high yield and product purity, demonstrating the compound's role in the agrochemical industry (Ding Zhi-yuan, 2011).
Pharmaceutical and Pesticide Synthesis
Efficient N-Monomethylation of Primary Aryl Amines : A highly efficient method for the synthesis of N-monomethylarylamines has been reported, where compounds like N-Methyl-2-(trifluoromethoxy)aniline hydrochloride could be intermediates. This process is significant for pharmaceuticals and imaging agents for diseases such as Alzheimer's (Yiyuan Peng et al., 2009).
Pesticide Synthesis : Research has been conducted on the synthesis of various excellent pesticides from methyl (4-trifluoromethoxy)phenylcarbamate, showcasing the critical role of trifluoromethoxy aniline derivatives in developing effective pest control solutions (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements are P262 and P280 , suggesting that contact with skin should be avoided and protective gloves/eye protection should be worn.
properties
IUPAC Name |
N-methyl-2-(trifluoromethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-12-6-4-2-3-5-7(6)13-8(9,10)11;/h2-5,12H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCYZTBLDMTNHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681965 |
Source


|
| Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride | |
CAS RN |
1215206-13-5 |
Source


|
| Record name | Benzenamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

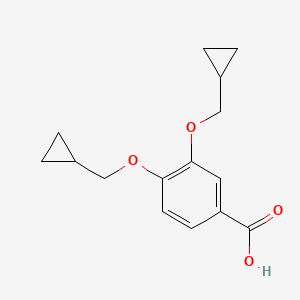
![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)


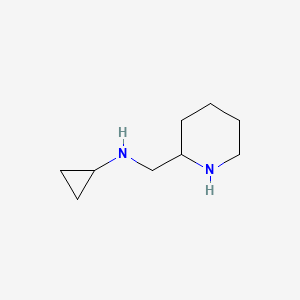
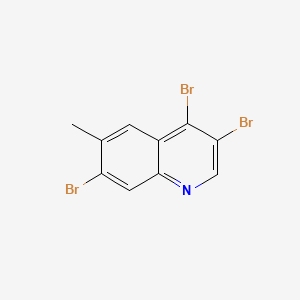
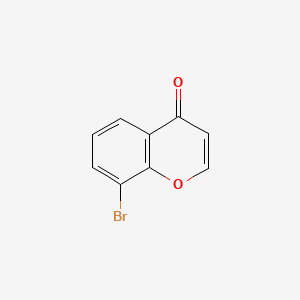
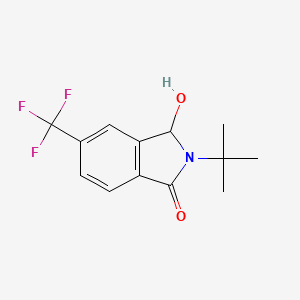
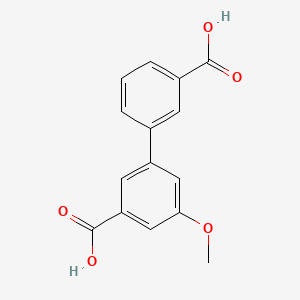
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)
![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)
![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)
